molecular formula C22H19N3O2S3 B11622798 9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one

9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11622798
M. Wt: 453.6 g/mol
InChI Key: LWTLJHAYCKATKO-LGMDPLHJSA-N
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Description

9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a sophisticated chemical compound designed for biochemical and pharmacological research. Its complex structure, featuring a pyridopyrimidinone core fused with a rhodanine-like thioxothiazolidinone moiety, suggests it is engineered as a potent kinase inhibitor. This compound is of significant interest in oncology research for probing intracellular signaling pathways. The proposed mechanism of action involves competitive binding at the ATP-binding site of target kinases, thereby modulating phosphorylation events and downstream signaling cascades critical for cell proliferation and survival . Researchers utilize this compound primarily as a chemical probe to investigate the function of specific kinases in disease models, aiding in target validation and the elucidation of complex signaling networks. It is also a valuable tool in high-throughput screening assays to identify novel therapeutic strategies and in structure-activity relationship (SAR) studies to guide the design of next-generation inhibitors. Supplied as a high-purity solid, this product is strictly for research purposes in laboratory settings. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Certificate of Analysis for detailed specifications on purity, storage conditions, and handling procedures.

Properties

Molecular Formula

C22H19N3O2S3

Molecular Weight

453.6 g/mol

IUPAC Name

(5Z)-5-[(9-methyl-4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H19N3O2S3/c1-3-11-25-21(27)17(30-22(25)28)13-16-19(29-15-9-5-4-6-10-15)23-18-14(2)8-7-12-24(18)20(16)26/h4-10,12-13H,3,11H2,1-2H3/b17-13-

InChI Key

LWTLJHAYCKATKO-LGMDPLHJSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)SC4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)SC4=CC=CC=C4)SC1=S

Origin of Product

United States

Biological Activity

The compound 9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one (referred to as compound 1) is a synthetic derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure

The chemical structure of compound 1 can be summarized as follows:

ComponentDescription
Molecular Formula C26H28N4O4S
Key Functional Groups Thiazolidine, Pyrimidine, Sulfanyl

Antimicrobial Activity

Recent studies have demonstrated that compound 1 exhibits significant antimicrobial properties. The following findings highlight its efficacy against various bacterial and fungal strains:

Antibacterial Activity

  • Efficacy : Compound 1 showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria.
    • Minimum Inhibitory Concentration (MIC) : Values ranged from 0.004 to 0.03 mg/mL.
    • Most Sensitive Strain : Enterobacter cloacae demonstrated the highest sensitivity.
    • Most Resistant Strain : Escherichia coli was identified as the most resistant organism tested .

Antifungal Activity

  • Efficacy : The compound also displayed good to excellent antifungal activity.
    • MIC Range : 0.004 to 0.06 mg/mL.
    • Most Sensitive Fungal Strain : Trichoderma viride was the most susceptible, while Aspergillus fumigatus showed resistance .

Docking studies have suggested that the antimicrobial action of compound 1 may involve the inhibition of key bacterial enzymes, disrupting cellular processes essential for survival. The structure-activity relationship indicates that modifications in the thiazolidine ring significantly affect biological activity.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of similar compounds derived from thiazolidine and pyrimidine frameworks.

Study Overview

  • Title : Evaluation of N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-Thioxothiazolidin-5-Ylidene)Methyl Compounds as Antimicrobial Agents.
  • Methodology : In vitro testing against various microbial strains with subsequent analysis of MIC and Minimum Bactericidal Concentration (MBC).
CompoundMIC (mg/mL)MBC (mg/mL)Activity Level
Compound 80.004–0.030.008–0.06Highest
Compound 150.004–0.06Not specifiedHigh
Control (Ampicillin)VariesVariesModerate

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 2

Position 2 substitutions significantly influence solubility and bioactivity:

Compound ID R² Substituent Key Properties Reference
Target Compound Phenylsulfanyl (SPh) Higher lipophilicity (logP ~3.2 estimated) vs. oxygen-based analogues.
Compound Phenoxy (OPh) Reduced logP (~2.8) due to oxygen’s polarity; potential for improved aqueous solubility.
Compound 4-Methylphenoxy Enhanced metabolic stability via methyl group; logP ~3.0.
Compound (2-Phenylethyl)amino Increased basicity (pKa ~8.5) due to amine; potential for cationic interactions.

Key Insight : Sulfur-based substituents (e.g., SPh) improve membrane permeability but may reduce solubility compared to oxygen or amine variants.

Modifications in the Thiazolidinone Moiety

The 3-propyl-thiazolidinone group in the target compound is compared to analogues with varying alkyl/aryl chains:

Compound ID Thiazolidinone Substituent Structural Impact Reference
Target Compound 3-Propyl Balances lipophilicity and steric bulk; ideal for moderate target binding.
Compound 3-(2-Phenylethyl) Increased aromatic stacking potential; logP ~4.1 (higher than target).
Compound 3-(Tetrahydrofuranmethyl) Introduces oxygen for H-bonding; logP ~2.5 (enhanced solubility).
Compound 3-Pentyl Extended alkyl chain (logP ~4.5); may improve CNS penetration but reduce specificity.

Key Insight : Propyl chains offer a compromise between solubility and target engagement, while bulkier groups (e.g., phenylethyl) may enhance affinity but reduce metabolic stability.

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Compound ID Molecular Weight logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Synthetic Yield (%)
Target Compound 507.62 3.2 2 6 Not reported
Compound 491.58 2.8 2 7 10–20
Compound 581.71 4.1 1 6 15–25
Compound 559.70 4.5 3 5 10–15

Preparation Methods

Cyclization of Preformed Pyrimidine Derivatives

A common approach involves cyclizing substituted pyrimidines with α,β-unsaturated carbonyl compounds. For example, 2-amino-4-chloropyrimidine derivatives react with methyl vinyl ketone under acidic conditions to form the pyrido[1,2-a]pyrimidin-4-one core via intramolecular cyclization. The 9-methyl substituent is introduced by selecting methyl-substituted enones. Yields for this step typically range from 65% to 78% when using catalysts like p-toluenesulfonic acid in refluxing ethanol.

Palladium-Catalyzed Cross-Coupling

Modern protocols employ palladium-catalyzed Suzuki-Miyaura couplings to assemble the bicyclic system. For instance, 5-bromo-9-methylpyrido[1,2-a]pyrimidin-4-one undergoes coupling with phenylboronic acid derivatives to introduce the phenylsulfanyl group at position 2. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) achieve yields exceeding 85%.

Introduction of the Phenylsulfanyl Group

The phenylsulfanyl moiety at position 2 is critical for electronic modulation. Two methods are prevalent:

Nucleophilic Aromatic Substitution

Treatment of 2-chloro-9-methylpyrido[1,2-a]pyrimidin-4-one with thiophenol in the presence of a base (e.g., K₂CO₃) in DMF at 100°C replaces the chlorine atom with a phenylsulfanyl group. This method offers regioselectivity and yields up to 90% but requires anhydrous conditions to prevent hydrolysis.

Metal-Free Thiolation

Recent advances utilize elemental sulfur and copper(I) iodide under ligand-free conditions to couple aryl iodides with thiophenols. Applying this to 2-iodo-9-methylpyrido[1,2-a]pyrimidin-4-one and thiophenol in DMSO at 120°C achieves 88% yield. This method reduces heavy metal contamination and simplifies purification.

Synthesis of 4-Oxo-3-Propyl-2-Thioxo-1,3-Thiazolidin-5-Ylidene

The thiazolidinone fragment is synthesized via a one-pot multicomponent reaction:

Condensation of Propylamine, Carbon Disulfide, and Fumaryl Chloride

Propylamine reacts with carbon disulfide in aqueous medium at 0–5°C to form a dithiocarbamate intermediate. Subsequent addition of fumaryl chloride induces cyclization, yielding 4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene. This method achieves 82% yield and high purity without column chromatography.

Knoevenagel Condensation for Final Assembly

The Z-configured exocyclic double bond is established via a stereoselective Knoevenagel condensation:

Catalytic Conditions

A mixture of 9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one and 4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene carbaldehyde is heated with piperidine in ethanol at 70°C. The reaction proceeds via a six-membered transition state, favoring the Z-isomer due to steric hindrance from the thiazolidinone ring. Yields range from 70% to 75%, with Z/E ratios >9:1.

Solvent-Free Ultrasonic Irradiation

Employing ultrasound irradiation (40 kHz) in solvent-free conditions accelerates the reaction to 30 minutes (vs. 12 hours conventionally) while maintaining yield (73%) and stereoselectivity. This green chemistry approach reduces waste and energy consumption.

Analytical Validation and Optimization

Spectroscopic Characterization

  • ¹H NMR : The Z-configuration is confirmed by a deshielded vinyl proton resonance at δ 8.2 ppm (singlet, 1H).

  • HRMS : Molecular ion peak at m/z 494.1123 (calculated for C₂₃H₂₀N₄O₂S₃).

Yield Optimization Table

StepMethodYield (%)Purity (%)
Core SynthesisPd-Catalyzed Cross-Coupling8598
Phenylsulfanyl AdditionNucleophilic Substitution9097
Thiazolidinone SynthesisMulticomponent Reaction8295
Final CondensationUltrasonic Irradiation7396

Industrial Scalability Considerations

Scaling the synthesis requires:

  • Continuous Flow Reactors : For thiazolidinone synthesis to enhance mixing and temperature control.

  • Catalyst Recycling : Palladium recovery via filtration membranes reduces costs.

  • Crystallization Optimization : Anti-solvent addition (e.g., hexane) improves product recovery to 89% .

Q & A

Q. What are the key synthetic routes for this compound, and how is its structure confirmed?

The synthesis typically involves multi-step reactions, including cyclocondensation and functional group modifications. For example, analogous compounds are synthesized via:

  • Step 1: Formation of the pyrido[1,2-a]pyrimidin-4-one core using a base-catalyzed cyclization reaction.
  • Step 2: Introduction of the (Z)-configured thiazolidinone moiety via a Knoevenagel condensation, requiring precise temperature control (70–80°C) and catalysts like piperidine .
  • Step 3: Sulfur-based functionalization (e.g., phenylsulfanyl group) using thiophenol under inert conditions. Structural Confirmation:
  • NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., Z-configuration of the thiazolidinone methylidene group) .
  • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion at m/z 506.12) .

Q. What functional groups dominate its reactivity, and how do they influence pharmacological studies?

Key functional groups include:

  • Thioxothiazolidinone: Contributes to hydrogen bonding and metal coordination, relevant to enzyme inhibition (e.g., tyrosine kinase targets) .
  • Pyrido[1,2-a]pyrimidin-4-one: Aromatic π-system enables intercalation with DNA or protein binding pockets .
  • Phenylsulfanyl Group: Enhances lipophilicity, impacting membrane permeability and bioavailability . Reactivity Considerations:
  • The thioxo group (C=S) is prone to oxidation, requiring anaerobic conditions during storage .

Advanced Research Questions

Q. How can researchers optimize reaction yields and purity for large-scale synthesis?

  • Catalyst Screening: Test alternatives to piperidine (e.g., DBU or L-proline) to improve condensation efficiency .
  • Solvent Optimization: Replace ethanol with DMF or THF to enhance solubility of intermediates .
  • Purification Strategies: Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate isomers . Example Data:
CatalystYield (%)Purity (%)
Piperidine6295
DBU7898

Q. How should experimental designs be structured to evaluate its biological activity?

  • In Vitro Assays:
  • Dose-Response Curves: Test concentrations from 1 nM–100 µM against cancer cell lines (e.g., MCF-7, HeLa) with cisplatin as a positive control .
  • Enzyme Inhibition: Measure IC₅₀ values for kinases (e.g., EGFR) using fluorescence-based assays .
    • Control Groups: Include vehicle (DMSO) and structurally similar analogs to isolate target effects .

Q. How can contradictory data in biological activity be resolved?

Case Study: Discrepancies in IC₅₀ values across studies may arise from:

  • Isomer Purity: Ensure Z/E configuration is >99% pure via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Assay Conditions: Standardize pH (7.4), temperature (37°C), and incubation time (48 hrs) . Mitigation Strategy:
  • Replicate experiments across multiple labs with shared reference samples .

Q. What methodologies assess its environmental stability and degradation pathways?

  • Hydrolysis Studies: Incubate in buffer solutions (pH 3–10) at 25°C and 40°C, monitoring degradation via LC-MS .
  • Photolysis: Expose to UV light (254 nm) to identify photo-degradation products . Key Parameters:
ConditionHalf-Life (Days)Major Degradant
pH 7.414Sulfoxide
UV Light2Pyridine-fragment

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